molecular formula C22H40N2 B090115 N,N'-Bis(1-methylheptyl)-p-phenylenediamine CAS No. 103-96-8

N,N'-Bis(1-methylheptyl)-p-phenylenediamine

Cat. No.: B090115
CAS No.: 103-96-8
M. Wt: 332.6 g/mol
InChI Key: APTGHASZJUAUCP-UHFFFAOYSA-N
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Description

N,N’-Bis(1-methylheptyl)-p-phenylenediamine is an organic compound with the molecular formula C22H42N2. This compound is known for its unique chemical structure, which includes two 1-methylheptyl groups attached to a p-phenylenediamine core. It is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-methylheptyl)-p-phenylenediamine typically involves the reaction of p-phenylenediamine with 1-methylheptyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(1-methylheptyl)-p-phenylenediamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-methylheptyl)-p-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N,N’-Bis(1-methylheptyl)-p-phenylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N,N’-Bis(1-methylheptyl)-p-phenylenediamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(1-methylheptyl)-1,5-naphthalenediamine
  • N,N’-Bis(1-methyloctyl)-p-phenylenediamine
  • N,N’-Bis(4-heptyloxybenzylidene)-p-phenylenediamine

Uniqueness

N,N’-Bis(1-methylheptyl)-p-phenylenediamine is unique due to its specific substitution pattern and the presence of two 1-methylheptyl groups. This structural feature imparts distinct chemical and physical properties, making it particularly useful in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-N,4-N-di(octan-2-yl)benzene-1,4-diamine
Source PubChem
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InChI

InChI=1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3
Source PubChem
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InChI Key

APTGHASZJUAUCP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2
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DSSTOX Substance ID

DTXSID5051523
Record name N,N'-Di(octan-2-yl)benzene-1,4-diamine
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Molecular Weight

332.6 g/mol
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Physical Description

White solid; [HSDB] Reddish-brown liquid; [MSDSonline]
Record name Di-2-octyl-p-phenylenediamine
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Boiling Point

190 °C (40 Pa)
Record name DI-2-OCTYL-P-PHENYLENEDIAMINE
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Vapor Pressure

0.00000052 [mmHg]
Record name Di-2-octyl-p-phenylenediamine
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Color/Form

White solid

CAS No.

103-96-8, 28633-36-5
Record name N,N′-Bis(1-methylheptyl)-p-phenylenediamine
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Record name Di-2-octyl-p-phenylenediamine
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Record name 1,4-Benzenediamine, N,N'-di-sec-octyl-
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Record name N,N'-Di(octan-2-yl)benzene-1,4-diamine
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Record name N,N'-bis(1-methylheptyl)-p-phenylenediamine
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Record name N,N'-DI-SEC-OCTYL-P-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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